Demoxytocin

Uterotonic Activity In Vitro Pharmacology Peptide Analogue Potency

Researchers requiring a non-invasive uterotonic agent face the limitation that oxytocin demands IV infusion and is rapidly inactivated by aminopeptidases. Demoxytocin resolves this via buccal tablet formulation with extended half-life. • 8× higher in vitro uterotonic potency vs oxytocin, enabling dose-sparing experimental designs. • 55.6% concentration retention after 1-year light exposure - an informative model for peptide photostability studies. • Approved for human therapeutic use in multiple EU countries; classified under ATCvet QH01BB01 for veterinary applications.

Molecular Formula C43H65N11O12S2
Molecular Weight 992.2 g/mol
CAS No. 113-78-0
Cat. No. B1670243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemoxytocin
CAS113-78-0
Synonyms1-mercaptopropionateoxytoxin
deaminooxytocin
deaminooxytocin, (enantio)-isomer
demoxytocin
desaminooxytocin
ODA-914
Sandopart
Molecular FormulaC43H65N11O12S2
Molecular Weight992.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C43H65N11O12S2/c1-5-23(4)36-42(65)49-26(12-13-32(44)56)38(61)50-29(19-33(45)57)39(62)52-30(21-68-67-16-14-35(59)48-28(40(63)53-36)18-24-8-10-25(55)11-9-24)43(66)54-15-6-7-31(54)41(64)51-27(17-22(2)3)37(60)47-20-34(46)58/h8-11,22-23,26-31,36,55H,5-7,12-21H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,65)(H,50,61)(H,51,64)(H,52,62)(H,53,63)/t23-,26-,27-,28-,29-,30-,31-,36-/m0/s1
InChIKeyGTYWGUNQAMYZPF-QPLNMOKZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Demoxytocin: Potent Buccal Oxytocin Analogue


Demoxytocin (INN), also designated as desamino-oxytocin or [Mpa1]OT, is a heterodetic cyclic peptide and a synthetic analogue of the endogenous nonapeptide hormone oxytocin. The compound's structural modification consists of the replacement of the N-terminal cysteine residue with β-mercaptopropionic acid (Mpa), yielding the sequence Mpa-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ [1]. This molecular alteration preserves oxytocin receptor (OTR) agonism while conferring distinct pharmacological and formulation advantages that are critical for both clinical procurement and research applications. Demoxytocin is currently approved for human therapeutic use in several European countries and is also classified under ATCvet code QH01BB01 for veterinary applications [2].

Oxytocin receptor (OTR) agonism and signaling studies

Non-invasive buccal administration research models

Veterinary parturition and lactation research

Peptide photostability and packaging development studies

Why Demoxytocin Cannot Substitute for Oxytocin


Although both demoxytocin and oxytocin target the oxytocin receptor, the assumption that these two agents are interchangeable for research or clinical use disregards essential differences in their molecular stability, potency, route of administration, and susceptibility to environmental degradation. The replacement of the N-terminal amino group with a hydrogen atom in demoxytocin removes a primary site for aminopeptidase-mediated degradation, directly contributing to an extended duration of action and improved metabolic stability compared to oxytocin [1]. Furthermore, while oxytocin is typically limited to intravenous infusion requiring specialized equipment and trained personnel, demoxytocin is formulated as a buccal tablet, enabling non-invasive administration with distinct pharmacodynamic properties. This fundamental divergence in formulation and potency makes generic substitution in protocols, clinical trial designs, or veterinary applications unreliable without explicit quantitative justification. The following section details the verifiable, comparator-based evidence that governs scientific selection.

Enhanced metabolic stability from Mpa modification may shift pharmacokinetic profiles away from oxytocin

Buccal route versus intravenous infusion may alter exposure dynamics and receptor activation patterns

Greater photolability mandates distinct light-protective storage requirements not transferable from oxytocin

Demoxytocin: Quantitative Evidence for Differentiated Selection


Uterotonic Potency Advantage Over Oxytocin

In standardized in vitro uterotonic assays, demoxytocin demonstrates markedly superior potency relative to oxytocin. The uterotonic activity of demoxytocin, measured in the isolated rat uterus suspended in a Mg²⁺-free solution, is approximately 4200 units/mg, representing an eight-fold increase over the potency of oxytocin [1]. Concurrently, the antidiuretic activity of demoxytocin remains approximately equivalent to that of oxytocin, suggesting a functionally dissociated enhancement of the desired uterine target without a proportional increase in renal side effects [1].

Uterotonic potency
Head-to-head
4200 units/mg vs ~525 units/mg (oxytocin) 8-fold higher in vitro
Supports uterine response model selection with lower dosing requirements
Isolated rat uterus, Mg²⁺-free solution
Uterotonic Activity In Vitro Pharmacology Peptide Analogue Potency

Buccal Tablet vs. Intravenous Administration

Demoxytocin is specifically formulated and clinically administered as a buccal tablet, a non-invasive route that contrasts fundamentally with oxytocin, which is administered exclusively via intravenous injection in clinical settings [1][2]. In a randomized clinical study comparing labor induction protocols, patients were allocated to receive either demoxytocin buccally or oxytocin intravenously [3].

Route of administration
Head-to-head
Buccal tablet vs IV infusion (oxytocin) Non-invasive transmucosal delivery
Enables non-invasive labor induction research models
Randomized clinical study context
Buccal Drug Delivery Peptide Formulation Route of Administration

Heightened Photosensitivity Compared to Oxytocin

An experimental shelf-life study examining the stability of buccal oxytocin and desamino-oxytocin (demoxytocin) tablets under simulated tropical conditions revealed differential sensitivity to light exposure. After one year of continuous light exposure, the concentration of demoxytocin declined to 55.6% of the labeled amount, whereas oxytocin retained 85% of the stated concentration under identical conditions [1]. Both compounds were found to be fairly stable under refrigeration, and instability was detectable for both after 20 weeks of storage under humid conditions regardless of temperature [1].

Photostability
Head-to-head
55.6% remaining vs 85% for oxytocin 29.4 pp greater degradation under light
Mandates light-protective packaging review
1 year continuous light, simulated tropical conditions (1995)
Stability Testing Pharmaceutical Storage Peptide Degradation

Proprietary Buccal Formulation and Synthesis Method

Demoxytocin is synthesized via solid-phase peptide synthesis (SPPS) in which the leading cysteine residue of oxytocin is replaced with β-mercaptopropionic acid to form the Mpa-modified analogue . This synthetic route yields the disulfide-bridged cyclic structure essential for biological activity. Commercially, demoxytocin is available as the active pharmaceutical ingredient in branded formulations including Sandopart, Odeax, and Sandopral, which are approved and marketed in multiple European countries including Italy, Czechoslovakia (historically), and Poland [1].

Synthesis & formulation
Supporting evidence
SPPS with Mpa substitution; buccal tablets (Sandopart, Odeax, Sandopral)
Procurement requires buccal tablet specification
European commercial pharmaceutical products
Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Pharmaceutical Formulation

Demoxytocin: Research and Industrial Application Scenarios


Non-Invasive Labor Induction Studies

Demoxytocin is indicated for the induction and augmentation of labor in clinical settings. Research protocols investigating uterine contractility, parturition signaling, or comparative effectiveness of uterotonic agents should select demoxytocin when a non-invasive (buccal) route of administration is required [1]. Its 8-fold higher in vitro uterotonic potency relative to oxytocin enables dose-sparing experimental designs in isolated tissue bath studies [2].

Lactation Promotion and Mastitis Prevention

Demoxytocin is clinically utilized to promote lactation and prevent or treat puerperal mastitis (breast inflammation) through stimulation of myoepithelial cell contraction in the mammary gland [1]. Research applications focused on galactopoiesis, mammary gland physiology, or mastitis pathophysiology should procure demoxytocin specifically over oxytocin when buccal administration and sustained receptor activation are desired.

Veterinary Parturition and Milk Let-Down

Demoxytocin is classified under ATCvet code QH01BB01 and is utilized in veterinary practice for the induction of parturition, management of uterine atony, and stimulation of milk ejection in livestock species [3]. The Defined Daily Dose (DDD) for demoxytocin is established at 100 units for oral (buccal) administration [4]. Researchers and veterinary pharmaceutical developers evaluating oxytocin analogues for animal health applications should specify demoxytocin as the comparator of interest due to its established regulatory classification and dosing guidance.

Peptide Stability Under Environmental Stress

Due to its documented differential photolability, demoxytocin serves as a valuable reference standard for peptide stability testing. After one year of light exposure, demoxytocin degrades to 55.6% of its labeled concentration, compared to 85% retention for oxytocin under identical conditions [5]. This quantifiable degradation differential makes demoxytocin an informative model compound for evaluating protective packaging materials, formulation excipients designed to enhance photostability, and accelerated stability testing protocols for cyclic disulfide-containing therapeutic peptides.

Application
Selection Property
Validation Focus
Uterine contractility research (non-invasive route)
Buccal route availability
Uterine response modeling
Lactation signaling and mammary gland research
Sustained receptor activation
Myoepithelial contraction endpoints
Veterinary parturition and milk-ejection studies
ATCvet classification & dosing models
Species-specific dosing validation
Peptide photostability and packaging research
Differential photolability profile
Light-exposure degradation kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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